2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromophenoxy group and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-bromophenol with 2,6-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.
Scientific Research Applications
2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)-5-(trifluoromethyl)pyridine
- 2-(2-Bromophenoxy)-3-(trifluoromethyl)pyridine
- Pyridine, 4-(2-bromophenoxy)-2-(trifluoromethyl)-
Uniqueness
2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromophenoxy and trifluoromethyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
IUPAC Name |
2-(2-bromophenoxy)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-8-4-1-2-5-9(8)18-11-7-3-6-10(17-11)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNCRBFWZIQTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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